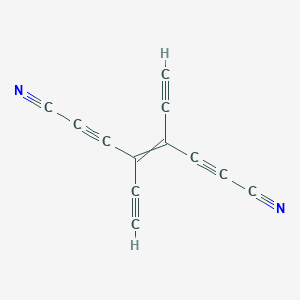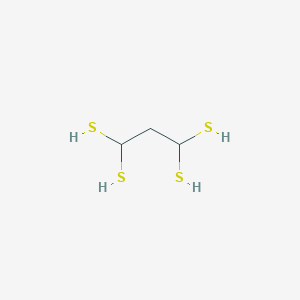![molecular formula C17H11Cl2N3O B14227940 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 824952-93-4](/img/structure/B14227940.png)
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of two chloropyridine rings and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide typically involves the coupling of 2-chloropyridine derivatives with phenylboronic acids using Suzuki-Miyaura cross-coupling reactions . The reaction conditions often include the use of palladium catalysts, such as palladium acetate, and bases like potassium carbonate in an organic solvent such as tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine rings can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups.
Oxidation Reactions: Major products are pyridine N-oxides.
Reduction Reactions: The primary products are amines.
Applications De Recherche Scientifique
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
- 3-bromo-2-chloropyridine
- 2-chloro-5-(cyanomethyl)pyridine
Uniqueness
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide is unique due to its dual chloropyridine structure, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various substitution reactions and its potential therapeutic applications make it a valuable molecule in research and industry .
Propriétés
Numéro CAS |
824952-93-4 |
|---|---|
Formule moléculaire |
C17H11Cl2N3O |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11Cl2N3O/c18-15-8-7-11(10-21-15)12-4-1-2-6-14(12)22-17(23)13-5-3-9-20-16(13)19/h1-10H,(H,22,23) |
Clé InChI |
YIWKXTRCKFKOTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CN=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3,3-Dimethoxypropyl)tris[(propan-2-yl)oxy]silane](/img/structure/B14227861.png)
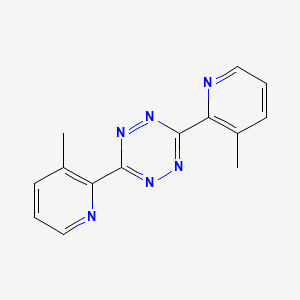

![N-[2-(5-Chloro-3-fluoropyridin-2-yl)ethyl]-2-iodobenzamide](/img/structure/B14227878.png)
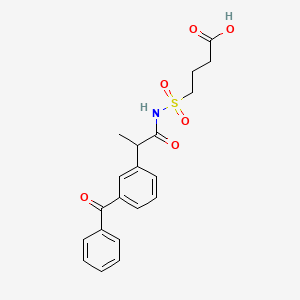
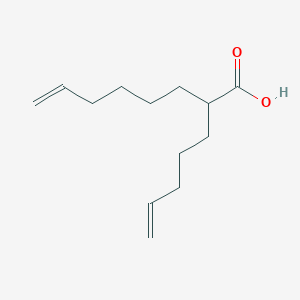
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)
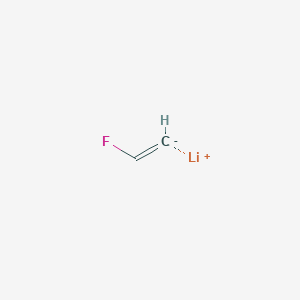
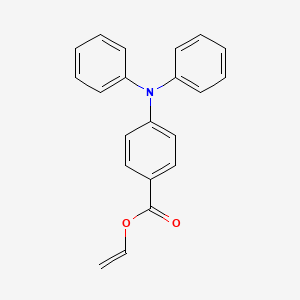
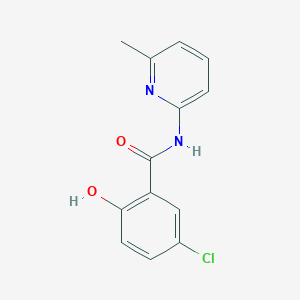
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)
